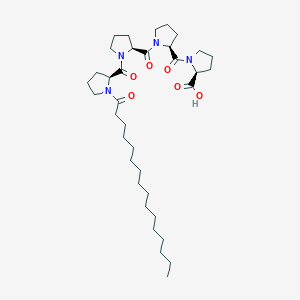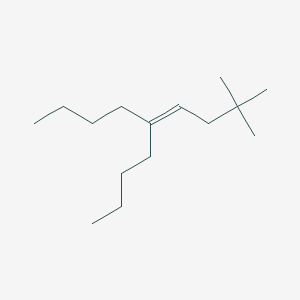
Acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol is a complex organic compound with a unique structure that combines the properties of acetic acid and phenolic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol typically involves the reaction of 5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol with acetic anhydride or acetyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
Acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the phenolic group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Acetic Acid: A simple carboxylic acid with a wide range of applications.
Hydroquinone: A phenolic compound with two hydroxyl groups on a benzene ring.
Uniqueness
Acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol is unique due to its combined structure, which imparts both acidic and phenolic properties. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
63023-53-0 |
|---|---|
Molekularformel |
C17H26O4 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
acetic acid;5-methyl-2-(2,6,6-trimethyloxan-2-yl)phenol |
InChI |
InChI=1S/C15H22O2.C2H4O2/c1-11-6-7-12(13(16)10-11)15(4)9-5-8-14(2,3)17-15;1-2(3)4/h6-7,10,16H,5,8-9H2,1-4H3;1H3,(H,3,4) |
InChI-Schlüssel |
LKVUTOGEHJBCSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2(CCCC(O2)(C)C)C)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)
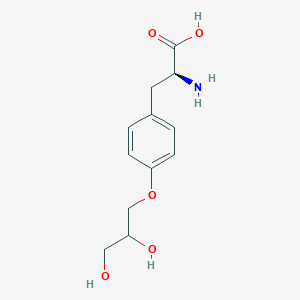

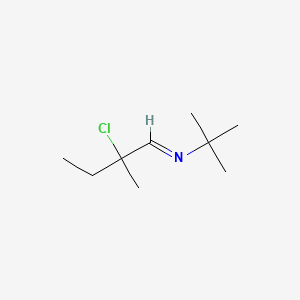
![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)
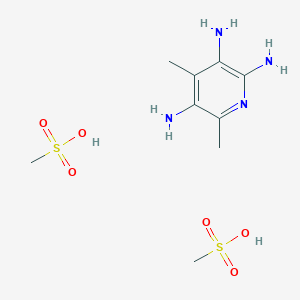


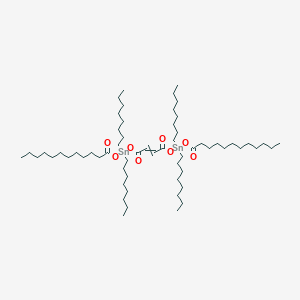
![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)

